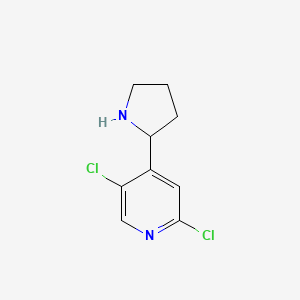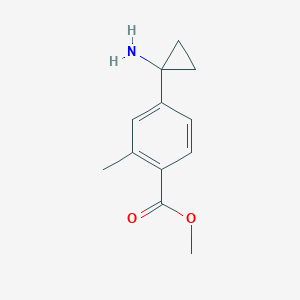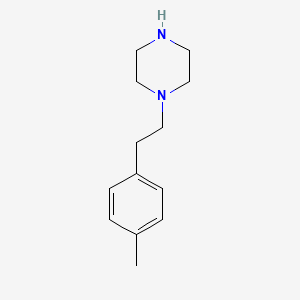
3-(3-Ethoxy-4-methoxybenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxy-4-methoxybenzyl)azetidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an ethoxy and a methoxy group attached to a benzyl moiety, which is further connected to the azetidine ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods to synthesize azetidines, including 3-(3-Ethoxy-4-methoxybenzyl)azetidine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The reaction conditions typically require UV light to initiate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aza Paternò–Büchi reaction. This method is favored due to its efficiency in producing functionalized azetidines.
化学反応の分析
Types of Reactions
3-(3-Ethoxy-4-methoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-(3-Ethoxy-4-methoxybenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Ethoxy-4-methoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The pathways involved often include the cleavage of the N–C bond in the azetidine ring, leading to the formation of reactive intermediates that can exert biological effects .
類似化合物との比較
Similar Compounds
3-[(4-Methoxybenzyl)oxy]azetidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Methylphenoxy)azetidine: Contains a methylphenoxy group instead of the ethoxy-methoxybenzyl group.
Uniqueness
3-(3-Ethoxy-4-methoxybenzyl)azetidine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to other azetidine derivatives .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
3-[(3-ethoxy-4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15-2)6-11-8-14-9-11/h4-5,7,11,14H,3,6,8-9H2,1-2H3 |
InChIキー |
KMWLTMVWHQUHNX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC2CNC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)

![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)






